molecular formula C8H2BrClF3N B2959798 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile CAS No. 2383568-45-2

3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile

Cat. No.: B2959798
CAS No.: 2383568-45-2
M. Wt: 284.46
InChI Key: VGCXGIMMUOAMQY-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile (CAS 2383568-45-2) is a high-value, multi-halogenated aromatic building block specifically designed for advanced research and development, particularly in pharmaceutical chemistry . Its molecular formula is C 8 H 2 BrClF 3 N, with a molecular weight of 284.46 g/mol . The compound features a benzonitrile core that is strategically functionalized with bromo, chloro, and trifluoromethyl substituents. This specific arrangement makes it a versatile intermediate for constructing complex molecules, enabling cross-coupling reactions, nucleophilic substitutions, and structural diversification . The inclusion of the trifluoromethyl (CF 3 ) group is of significant interest in modern drug design, as this moiety is known to profoundly influence the properties of New Chemical Entities (NCEs) by enhancing metabolic stability, membrane permeability, and lipophilicity . Researchers utilize this building block in the synthesis of potential therapeutics, leveraging its structure to optimize a compound's biological activity, solubility, and overall pharmacokinetic profile . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-bromo-4-chloro-5-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF3N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCXGIMMUOAMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination and chlorination of 4-(trifluoromethyl)benzonitrile. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the aromatic precursor is treated with bromine and chlorine under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzonitriles.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Amines or alcohols.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzonitriles with Bromine and Trifluoromethyl Groups

The table below compares 3-bromo-4-chloro-5-(trifluoromethyl)benzonitrile with key analogs, highlighting substituent positions and available

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Applications/Notes Reference
This compound Not provided C₈H₂BrClF₃N ~284.35 Br (3), Cl (4), CF₃ (5), CN (1) N/A Intermediate in organic synthesis
3-Bromo-5-(trifluoromethyl)benzonitrile 35764-15-9 C₈H₃BrF₃N 262.01 Br (3), CF₃ (5), CN (1) 95–97 Pharmaceutical intermediates
4-Bromo-3-(trifluoromethyl)benzonitrile 1483-55-2 C₈H₃BrF₃N 262.01 Br (4), CF₃ (3), CN (1) 90 Agrochemical research
5-Bromo-3-chloro-4-hydroxy-2-methyl-benzonitrile 52805-45-5 C₈H₅BrClNO 248.49 Br (5), Cl (3), OH (4), CH₃ (2), CN (1) 100 Crystallography studies
4-Amino-2-(trifluoromethyl)benzonitrile 654-70-6 C₈H₅F₃N₂ 190.13 NH₂ (4), CF₃ (2), CN (1) N/A Impurity in bicalutamide APIs
Key Observations:

Substituent Effects on Reactivity: The trifluoromethyl group and halogens (Br, Cl) enhance electron-withdrawing effects, reducing electrophilic substitution reactivity. In contrast, amino groups (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) increase electron density, making the compound more reactive in coupling reactions . Positional isomerism significantly impacts applications. For example, 3-bromo-5-(trifluoromethyl)benzonitrile is used in pharmaceuticals, while 4-bromo-3-(trifluoromethyl)benzonitrile is prioritized in agrochemicals .

Thermal and Chemical Stability: Halogenated benzonitriles generally exhibit higher stability than hydroxyl- or amino-substituted analogs. For instance, 5-bromo-3-chloro-4-hydroxy-2-methyl-benzonitrile has a reported melting point of 166–169°C, whereas amino-substituted variants may decompose at lower temperatures .

Functional Group Variations in Benzonitrile Derivatives

  • Nitrile vs. Carboxylic Acid : Compounds like 3-bromo-5-iodo-4-methylbenzoic acid () demonstrate that replacing the nitrile group with a carboxylic acid (-COOH) increases polarity and water solubility but reduces stability under acidic conditions.
  • Trifluoromethyl vs. Methoxy : The trifluoromethyl group in the target compound enhances lipophilicity compared to methoxy-substituted analogs (e.g., 3-bromo-4-hydroxy-5-methoxybenzonitrile), making it more suitable for lipid-rich pharmaceutical formulations .

Biological Activity

3-Bromo-4-chloro-5-(trifluoromethyl)benzonitrile, with the CAS number 2383568-45-2, is a compound that has garnered interest in the scientific community for its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The presence of halogens such as bromine and chlorine can influence the compound's interaction with biological targets, potentially affecting its pharmacological properties.

Biological Activities

  • Antimicrobial Activity :
    • Studies indicate that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, similar compounds have shown significant activity against various bacterial strains by inhibiting essential enzymes involved in DNA replication and transcription.
  • Anticancer Potential :
    • Research has suggested that the incorporation of trifluoromethyl groups can improve the potency of anticancer agents. A related compound, 3,5-bis(trifluoromethyl)benzonitrile, has been noted for its synergistic anticancer activity when combined with other drugs .
  • Enzyme Inhibition :
    • Compounds like this compound are studied for their ability to inhibit specific enzymes, such as branched-chain aminotransferases (BCATs), which are involved in amino acid metabolism. The IC50 values for related compounds have been reported in the nanomolar range, indicating strong inhibitory effects .

The mechanism by which this compound exerts its biological effects may involve:

  • Targeting Enzymes : Similar compounds have been shown to inhibit key enzymes like DNA gyrase and topoisomerase IV, leading to bacterial cell death by preventing DNA replication.
  • Modulating Cellular Pathways : The trifluoromethyl group can alter the electronic properties of the molecule, enhancing its binding affinity to target proteins and altering cellular signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally similar to this compound:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria with an IC50 value in the low micromolar range.
Identified as a potent inhibitor of BCAT1/2 with IC50 values below 100 nM.
Showed improved anticancer activity when used in combination therapies, particularly in resistant cancer cell lines.

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